molecular formula C16H15BrN2O3S B272497 4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether

4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether

Cat. No. B272497
M. Wt: 395.3 g/mol
InChI Key: RZHPIBOABGVLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the sulfonyl-containing benzimidazole family of compounds, which have been shown to have a range of biological activities.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether is not fully understood, but it is believed to involve inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and modulation of the immune system.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether for lab experiments is its high potency and selectivity for cancer cells. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether. Some possible areas of focus include:
1. Further elucidation of the compound's mechanism of action and identification of its molecular targets.
2. Development of more effective methods for synthesizing and purifying the compound.
3. Investigation of the compound's potential applications in other disease areas, such as autoimmune disorders and infectious diseases.
4. Exploration of combination therapies involving this compound and other anti-cancer agents.
5. Development of novel drug delivery systems to improve the solubility and bioavailability of the compound in vivo.

Synthesis Methods

The synthesis of 4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether involves a multi-step process that begins with the reaction of 2-methyl-1H-benzimidazole with para-bromophenylsulfonyl chloride. The resulting intermediate is then reacted with methyl 4-hydroxybenzoate to yield the final product.

Scientific Research Applications

4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment, where the compound has been shown to have potent anti-tumor activity in vitro and in vivo.

properties

Molecular Formula

C16H15BrN2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C16H15BrN2O3S/c1-10-8-15(22-3)16(9-12(10)17)23(20,21)19-11(2)18-13-6-4-5-7-14(13)19/h4-9H,1-3H3

InChI Key

RZHPIBOABGVLSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC

Origin of Product

United States

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